![molecular formula C22H31N5O2 B2446683 4-丁氧基-N-(4,6-二甲基-2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺 CAS No. 1448028-83-8](/img/structure/B2446683.png)
4-丁氧基-N-(4,6-二甲基-2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成及抗癌应用
一项研究讨论了合成吡唑并嘧啶衍生物,展示了其对癌细胞系的细胞毒活性,突出了其作为抗癌剂的潜力。化合物表现出显著的 5-脂氧合酶抑制作用,表明其在癌症治疗和炎症控制中具有双重作用 (Rahmouni 等,2016)。
抗菌和杀虫性能
另一项研究合成了嘧啶连接的吡唑杂环化合物,显示出显着的杀虫和抗菌潜力。这表明此类化合物在解决细菌感染和虫害控制中的应用 (Deohate & Palaspagar,2020)。
抗炎和镇痛活性
评估了具有类似结构的化合物的抗炎和镇痛作用,显示出显着的 COX-2 抑制和减轻疼痛。这些发现为开发新的疼痛管理和抗炎药物开辟了道路 (Abu‐Hashem 等,2020)。
组胺 H4 受体配体
关于 2-氨基嘧啶作为抗炎和抗伤害感受性治疗的组胺 H4 受体配体进一步强调了嘧啶衍生物在药物化学中的多功能性。优化后的化合物在疼痛和炎症模型中显示出潜力,表明其在开发新的治疗剂中的用途 (Altenbach 等,2008)。
作用机制
Target of Action
Similar compounds such as imatinib have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Drawing parallels from similar compounds like imatinib, it can be inferred that this compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity, thereby altering the normal functioning of the cell .
Biochemical Pathways
Based on the known action of similar compounds, it can be hypothesized that the inhibition of tyrosine kinases could disrupt several downstream signaling pathways, leading to altered cell functions .
Result of Action
The inhibition of tyrosine kinases by similar compounds has been associated with altered cell growth and division, potentially leading to therapeutic effects in conditions such as leukemia .
属性
IUPAC Name |
4-butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-5-6-15-29-19-9-7-18(8-10-19)21(28)25-20-16(2)23-22(24-17(20)3)27-13-11-26(4)12-14-27/h7-10H,5-6,11-15H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOWDQXCQDCIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。